molecular formula C9H8ClFO2 B14052567 1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one

1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one

Katalognummer: B14052567
Molekulargewicht: 202.61 g/mol
InChI-Schlüssel: ASHBFAIPOWCSPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClFO2. This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: This method involves the acylation of 4-chloro-5-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-5-fluoro-2-methoxyphenyl)ethan-1-one can be compared with other similar compounds:

Eigenschaften

Molekularformel

C9H8ClFO2

Molekulargewicht

202.61 g/mol

IUPAC-Name

1-(4-chloro-5-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,1-2H3

InChI-Schlüssel

ASHBFAIPOWCSPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1OC)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.